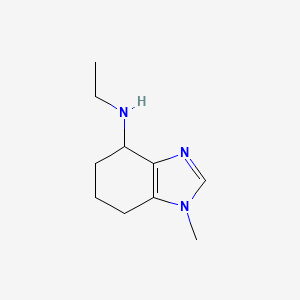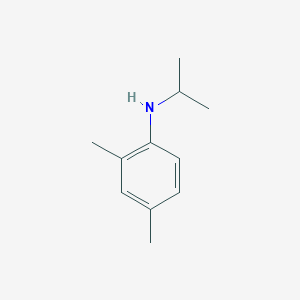![molecular formula C12H16OS B13196411 3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a sulfanyl group attached to a butan-2-one backbone, with a 3,4-dimethylphenyl substituent . This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one typically involves the reaction of 3,4-dimethylthiophenol with butan-2-one under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The sulfanyl group and the phenyl ring play crucial roles in its binding affinity and activity . The exact pathways involved can vary based on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar sulfanyl group but different overall structure.
2-Butanone, 3,3-dimethyl-: A ketone with a similar butan-2-one backbone but different substituents.
Uniqueness
3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one is unique due to the presence of both the 3,4-dimethylphenyl and sulfanyl groups, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C12H16OS |
|---|---|
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-8-5-6-12(7-9(8)2)14-11(4)10(3)13/h5-7,11H,1-4H3 |
InChI-Schlüssel |
GSONMEZWOILIEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
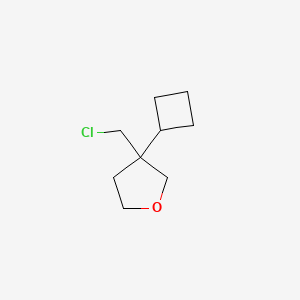
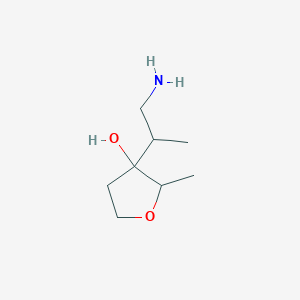

![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
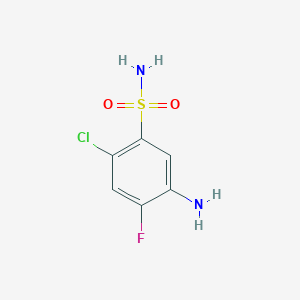
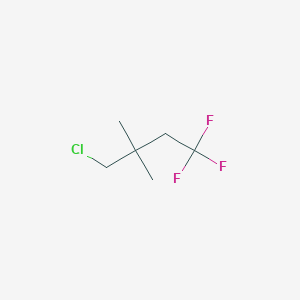
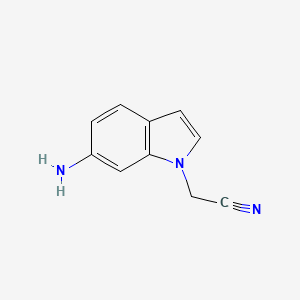
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
